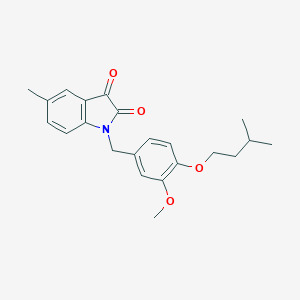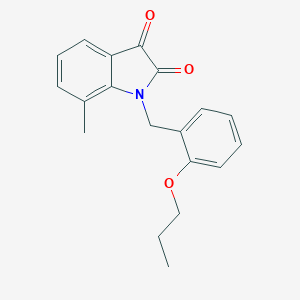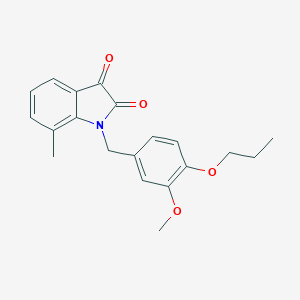![molecular formula C16H12ClNO3 B367203 1-[2-(4-Chlorophenoxy)ethyl]indole-2,3-dione CAS No. 842957-26-0](/img/structure/B367203.png)
1-[2-(4-Chlorophenoxy)ethyl]indole-2,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
作用機序
Target of Action
Indole derivatives are known to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
The exact mode of action of 1-[2-(4-Chlorophenoxy)ethyl]indole-2,3-dione is currently unknown. Indole derivatives are known to exhibit a broad spectrum of biological activities . They can interact with their targets, leading to changes in cellular processes and functions.
Biochemical Pathways
Indole derivatives are known to influence various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may affect multiple biochemical pathways and have downstream effects on various cellular processes.
Result of Action
Given the broad spectrum of biological activities exhibited by indole derivatives , it can be inferred that this compound may have diverse molecular and cellular effects.
実験室実験の利点と制限
The advantages of using 1-[2-(4-Chlorophenoxy)ethyl]indole-2,3-dione in lab experiments include its high selectivity and potency towards multiple kinases, its broad range of biological activities, and its availability as a commercial reagent. However, there are also some limitations to consider, such as its potential off-target effects, its poor solubility in aqueous solutions, and its toxicity at high concentrations. Therefore, careful dose-response studies and control experiments are necessary to ensure the specificity and safety of the experimental conditions.
将来の方向性
There are many future directions for the research and development of 1-[2-(4-Chlorophenoxy)ethyl]indole-2,3-dione and related compounds. Some of the possible areas of focus include the identification of novel targets and pathways that are modulated by this compound, the optimization of its pharmacokinetic and pharmacodynamic properties for clinical applications, and the design of more potent and selective analogs based on its structure-activity relationship. Moreover, the combination of this compound with other drugs or therapies may lead to synergistic effects and improved outcomes in various diseases. Overall, this compound represents a promising compound for scientific research with a wide range of potential applications.
合成法
The synthesis of 1-[2-(4-Chlorophenoxy)ethyl]indole-2,3-dione involves several steps, including the condensation of 2-bromoacetophenone with 4-chlorophenol, followed by the reaction with 2-aminoindan-2-one and the cyclization of the intermediate product. The final product is obtained after purification and characterization by various analytical techniques, such as NMR spectroscopy and mass spectrometry.
科学的研究の応用
1-[2-(4-Chlorophenoxy)ethyl]indole-2,3-dione has been widely used as a tool compound in various areas of scientific research, including cancer biology, neurobiology, immunology, and cardiovascular research. It has been shown to inhibit the activity of multiple kinases, such as Src, Fyn, Lyn, Yes, and Lck, which are involved in various signaling pathways that regulate cell proliferation, differentiation, migration, and survival. This compound has also been reported to modulate ion channels, G protein-coupled receptors, and other targets, indicating its potential as a versatile pharmacological agent.
特性
IUPAC Name |
1-[2-(4-chlorophenoxy)ethyl]indole-2,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO3/c17-11-5-7-12(8-6-11)21-10-9-18-14-4-2-1-3-13(14)15(19)16(18)20/h1-8H,9-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRBDXAKTERRUFP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=O)N2CCOC3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1-(4-isopropylbenzyl)-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B367122.png)
![{1-[2-(4-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}methanol](/img/structure/B367123.png)
![(9-methyl-6H-indolo[2,3-b]quinoxalin-6-yl)acetonitrile](/img/structure/B367125.png)

![{1-[2-(2-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}methanol](/img/structure/B367128.png)
![4-[2-(9-Methyl-6-indolo[3,2-b]quinoxalinyl)ethyl]morpholine](/img/structure/B367131.png)

![1-[3-(2-Chlorophenoxy)propyl]-5-methylindole-2,3-dione](/img/structure/B367140.png)

![1-[3-(4-Chlorophenoxy)propyl]-5-methylindole-2,3-dione](/img/structure/B367143.png)

![1-[2-(2-Chloro-phenoxy)-ethyl]-7-methyl-1H-indole-2,3-dione](/img/structure/B367146.png)

